2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 355.25 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (). The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through specific chemical reactions, primarily involving sulfonylation processes. It is available from various chemical suppliers and has been studied for its biological activities, including anticancer properties and inhibitory effects on viral replication.
The synthesis of 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide typically involves the following steps:
The molecular structure of 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide features:
ClC1=CC=C(C=C1Cl)NS(=O)(=O)C2=CC=C(C=C2C#N)C
ZKXYFQXUQWZVQH-UHFFFAOYSA-N
The primary chemical reactions involving 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide include:
The mechanism of action for compounds like 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide often involves:
Studies have shown that structural modifications on the aryl rings significantly affect the biological activity of these compounds, indicating a strong structure-activity relationship.
This compound exemplifies the diverse applications of sulfonamides in both research and therapeutic contexts, highlighting its significance in ongoing scientific investigations.
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3